molecular formula C10H12O3S B017405 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione CAS No. 109821-96-7

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

Cat. No.: B017405
CAS No.: 109821-96-7
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a benzothiepine derivative with an oxidizing agent to introduce the hydroxyl group and the 1,1-dione functionality . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzothiepine ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323405
Record name 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109821-96-7
Record name 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Reactant of Route 3
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Reactant of Route 4
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Reactant of Route 5
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
Reactant of Route 6
5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

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